Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

Beschreibung

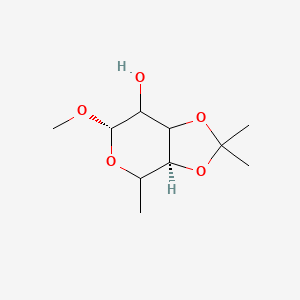

Methyl 6-deoxy-3,4-O-isopropylidene-α-D-galactopyranoside (CAS: N/A; PubChem CID: Not listed) is a protected monosaccharide derivative widely used in glycochemistry and glycobiology. The compound features a 6-deoxy galactopyranoside backbone with a methyl group at the anomeric position and a 3,4-O-isopropylidene protecting group, which stabilizes the pyranose ring and directs regioselective reactions . This compound is synthesized via selective deoxygenation at C-6 and acetalation of the 3,4-hydroxyl groups, enabling applications in oligosaccharide synthesis and molecular recognition studies .

Eigenschaften

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves the following steps:

Starting Material: The synthesis begins with D-galactose.

Protection of Hydroxyl Groups: The 3,4-hydroxyl groups of D-galactose are protected using acetone in the presence of an acid catalyst to form the isopropylidene derivative.

Methylation: The anomeric hydroxyl group is then methylated using methyl iodide and a base such as sodium hydride.

Deoxygenation: The 6-hydroxyl group is reduced to a hydrogen atom using a deoxygenation reagent like triethylsilane in the presence of a Lewis acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Using batch reactors for the protection and methylation steps.

Purification: Employing chromatographic techniques for purification.

Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the anomeric carbon to form corresponding lactones.

Reduction: Reduction reactions can target the isopropylidene group, leading to the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, replacing the methoxy group with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving strong nucleophiles like thiols or amines in the presence of a base.

Major Products:

Oxidation Products: Lactones and carboxylic acids.

Reduction Products: Diols and alcohols.

Substitution Products: Thioglycosides and aminoglycosides.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides and Carbohydrates

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside is primarily utilized as an intermediate in the synthesis of glycosides. Its unique structure allows for the selective modification of the hydroxyl groups, making it a versatile building block in carbohydrate chemistry.

- Synthetic Pathways : The compound has been employed in the synthesis of various chain-extended galactopyranoses. These derivatives are crucial for developing chiral α-hydroxycarboxylic acids, which have applications in pharmaceuticals and fine chemicals .

- Case Study : In one study, the compound was synthesized from 1,2;3,4-di-O-isopropylidene-6-O-trifluoromethanesulfonyl-D-galactose using sodium ethoxymalonate. This method demonstrated high efficiency with an 80% yield, showcasing its utility in complex carbohydrate synthesis .

Precursor for Chiral Compounds

The compound serves as a precursor for various chiral compounds that are essential in medicinal chemistry. The ability to retain stereogenic centers during synthetic transformations is particularly valuable.

- Chiral Hydroxycarboxylic Acids : The derivatives synthesized from methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can be converted into chiral hydroxycarboxylic acids, which are important for drug development due to their biological activity .

Applications in Biochemistry

In biochemistry, methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can be used to study enzyme-substrate interactions and carbohydrate recognition processes.

- Enzyme Studies : Its derivatives can be employed to investigate the specificity of glycosyltransferases and other carbohydrate-active enzymes. Understanding these interactions can lead to the development of enzyme inhibitors or activators that have therapeutic potential .

Potential Uses in Drug Development

The structural characteristics of methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside make it a candidate for drug development.

- Antiviral and Antibacterial Agents : Research indicates that modifications of this compound can lead to new antiviral or antibacterial agents by mimicking natural substrates that interact with microbial enzymes .

Wirkmechanismus

The compound exerts its effects primarily through interactions with carbohydrate-binding proteins and enzymes. The isopropylidene group provides steric protection, allowing selective reactions at other positions on the molecule. The methyl group at the anomeric position influences the compound’s reactivity and binding affinity to specific molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Modifications at C-6

The C-6 position is a critical site for functionalization in galactopyranosides. Key derivatives include:

Key Insights :

Comparative Routes:

- 6-Iodo Derivative: Generated via iodination using PPh₃/I₂ in THF, followed by methanolysis .

- 6-Fluoro Derivative: Achieved via regioselective fluorination with diethylaminosulfur trifluoride (DAST) .

- 6-C-Pentofuranosyl Analog: Synthesized through C-glycosylation with protected pentofuranosyl donors .

Yield Comparison :

Conformational and Crystallographic Analysis

- Target Compound : The 3,4-O-isopropylidene group enforces a $ ^4C_1 $ chair conformation, as observed in related di-O-isopropylidene derivatives .

- 6-Iodo Derivative : Orthorhombic polymorph (space group P2₁2₁2₁) with a mixed twist-screw conformation; strong intermolecular hydrogen bonds stabilize the lattice .

- 6-C-Pentofuranosyl Analog: Monoclinic crystals (space group P2₁) with twist conformation; absolute configuration at C-7 confirmed as (R) .

Biologische Aktivität

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside (CAS 71772-35-5) is a carbohydrate derivative notable for its unique structural features and potential biological activities. This compound is characterized by the absence of a hydroxyl group at the sixth carbon, which influences its chemical behavior and interactions with biomolecules. The methyl ether at the anomeric position and the isopropylidene protecting groups at positions 3 and 4 further enhance its stability and reactivity. This article delves into the biological activity of this compound, exploring its interactions, potential therapeutic applications, and relevant research findings.

Molecular Structure

- Molecular Formula : C10H18O5

- Molecular Weight : Approximately 218.25 g/mol

- Structural Characteristics :

- Methyl ether at the anomeric position

- Isopropylidene protection on hydroxyl groups at positions 3 and 4

- Absence of hydroxyl group at the sixth carbon

Synthesis

The synthesis of methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside typically involves multi-step organic reactions that preserve desired functional groups while modifying others to enhance solubility and reactivity. Common methods include:

- Protection of hydroxyl groups.

- Methylation at the anomeric position.

- Purification through chromatography techniques.

Interaction with Biomolecules

Research indicates that methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside exhibits significant binding affinity with various proteins, particularly lectins. These interactions play a crucial role in modulating cell signaling pathways, which can influence biological processes such as cell adhesion and immune response.

Binding Affinity Studies

| Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Lectin A | -7.5 | |

| Lectin B | -8.0 | |

| Glycoprotein C | -6.8 |

Therapeutic Potential

Methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside has shown promise in various therapeutic applications, particularly in oncology. Its derivatives have been investigated for their ability to enhance the efficacy of existing chemotherapeutic agents.

Case Studies

- Cancer Treatment Enhancement :

-

Anti-inflammatory Effects :

- In vitro studies revealed that methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside could inhibit pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Related Compounds

The biological activity of methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside can be compared with structurally similar compounds to highlight its unique properties.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 6-deoxy-2-O-methyl-3,4-O-isopropylidene-alpha-D-galactopyranoside | C10H18O5 | Additional methyl ether at position 2 |

| Methyl 6-deoxy-3-O-benzyl-alpha-D-galactopyranoside | C12H18O5 | Benzyl ether protection instead of isopropylidene |

| Methyl alpha-D-galactopyranoside | C6H12O5 | Simpler structure without protective groups |

The mechanisms through which methyl 6-deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside exerts its biological effects include:

- Modulation of glycoprotein interactions.

- Inhibition of specific signaling pathways involved in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-Deoxy-3,4-O-isopropylidene-α-D-galactopyranoside, and how can their efficiency be optimized?

- Methodological Answer : The synthesis typically involves selective protection/deprotection strategies. For example, the 3,4-O-isopropylidene group is introduced to protect hydroxyl groups, while the 6-deoxy modification is achieved via reductive deoxygenation or halogenation followed by reduction. A key route involves oxidation of methyl 6-deoxy-3,4-O-isopropylidene-α-L-galactopyranoside using CrO₃–pyridine complex, yielding a lactone derivative with 36% efficiency . Optimization may include adjusting reaction conditions (e.g., solvent, temperature) or using alternative catalysts. For iodinated analogs, iodine substitution at the 6-position via PPh₃/imidazole-mediated reactions followed by deprotection is effective .

Q. How is the stereochemistry of Methyl 6-Deoxy-3,4-O-isopropylidene-α-D-galactopyranoside confirmed using spectroscopic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. ¹H and ¹³C NMR analysis reveals coupling constants (e.g., J₁,₂ for anomeric protons) and chemical shifts that confirm α-configuration and isopropylidene placement. For example, in related compounds, anomeric protons exhibit J₁,₂ ≈ 3.6 Hz for α-linkage, while ¹³C signals for isopropylidene carbons appear near 25–30 ppm . X-ray crystallography further validates stereochemistry by resolving bond angles and torsional strain in the ring .

Advanced Research Questions

Q. How does the isopropylidene group influence the reactivity and conformational stability of Methyl 6-Deoxy-3,4-O-isopropylidene-α-D-galactopyranoside in glycosylation reactions?

- Methodological Answer : The isopropylidene group locks the 3,4-diol into a rigid bicyclic structure, reducing ring flexibility and directing regioselective reactions. This protection prevents unwanted side reactions (e.g., oxidation) and stabilizes the chair conformation, favoring axial attack during glycosylation. Computational models (e.g., Cremer-Pople puckering parameters) quantify ring distortion, showing that the isopropylidene group increases puckering amplitude (Δq ≈ 0.5 Å) compared to unprotected analogs . Experimental validation via NOE NMR correlations can map spatial proximity of protected groups .

Q. What methodologies are employed to analyze the puckering conformation of the galactopyranoside ring, and how do computational models compare with crystallographic data?

- Methodological Answer : Puckering is analyzed using Cremer-Pople coordinates, which define ring deviation from planarity via amplitude (q) and phase (φ) parameters. For example, X-ray crystallography of 6-deoxy-3,4-O-isopropylidene derivatives reveals boat conformations stabilized by steric effects . Computational studies (DFT or MD simulations) predict puckering modes with <0.1 Å deviation from crystallographic data. Discrepancies may arise from solvent effects or crystal packing forces, requiring combined experimental-theoretical approaches .

Q. How can regioselective functionalization of the 6-deoxy position be achieved, and what are the implications for synthesizing bioactive derivatives?

- Methodological Answer : The 6-deoxy position is functionalized via halogenation (e.g., iodine substitution using PPh₃/I₂ in THF) or Mitsunobu reactions. For example, methyl 6-deoxy-6-iodo-α-D-galactopyranoside is synthesized in 85% yield, enabling subsequent cross-coupling reactions . This strategy is pivotal for creating glycosphingolipids with enhanced immunotherapeutic activity, where the 6-position is modified to improve target binding .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields for Methyl 6-Deoxy-3,4-O-isopropylidene derivatives: How can these be resolved?

- Methodological Answer : Yield variations (e.g., 36% in lactone synthesis vs. 85–92% in iodination ) arise from differing reaction mechanisms and purification methods. Optimization involves:

- Catalyst screening : Pyridine-free conditions may reduce side reactions.

- Workup protocols : Quenching with Na₂S₂O₃ improves halogenated product recovery .

- Analytical validation : LC-MS or HPLC purity checks ensure consistent reporting .

Experimental Design Considerations

Q. What protective group strategies are recommended for synthesizing Methyl 6-Deoxy-3,4-O-isopropylidene-α-D-galactopyranoside analogs?

- Methodological Answer : Sequential protection is critical:

Isopropylidene : Protects 3,4-diols under acidic conditions (e.g., acetone/H₂SO₄).

Benzyl or Acetyl groups : Temporary protection of remaining hydroxyls for selective deoxygenation .

Deprotection : Use mild acids (e.g., AcOH/H₂O) to retain stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.